Deacetylcefotaxime lactone

Analytical Method Development Impurity Profiling Cefotaxime Sodium

Deacetylcefotaxime lactone (CAS 66340-33-8), also known as Cefotaxime EP Impurity E, Cefotaxime USP Related Compound E, and Ceftriaxone EP Impurity B, is a structurally defined degradation product and metabolite of third-generation cephalosporin antibiotics. It is formed via the metabolic pathway: cefotaxime → desacetylcefotaxime → desacetylcefotaxime lactone, and its formation is identified as the rate-limiting step in this cascade.

Molecular Formula C14H13N5O5S2
Molecular Weight 395.4 g/mol
CAS No. 66340-33-8
Cat. No. B1669931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetylcefotaxime lactone
CAS66340-33-8
SynonymsDeacetylcefotaxime lactone;  3-Desacetyl Cefotaxime Lactone;  Ceftriaxone impurity B
Molecular FormulaC14H13N5O5S2
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3
InChIInChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)/b18-7-/t8-,12-/m1/s1
InChIKeyMCSWUKXFFGUOQE-GHXIOONMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deacetylcefotaxime Lactone (CAS 66340-33-8): A Critical Reference Standard for Cephalosporin Impurity Profiling and Stability Studies


Deacetylcefotaxime lactone (CAS 66340-33-8), also known as Cefotaxime EP Impurity E, Cefotaxime USP Related Compound E, and Ceftriaxone EP Impurity B, is a structurally defined degradation product and metabolite of third-generation cephalosporin antibiotics . It is formed via the metabolic pathway: cefotaxime → desacetylcefotaxime → desacetylcefotaxime lactone, and its formation is identified as the rate-limiting step in this cascade [1]. The compound is a fused lactone derivative and is widely used as a pharmacopeial reference standard for analytical method development, method validation, and quality control in the pharmaceutical industry .

Workflow
Pharmacopeial impurity profiling and stability-indicating method development
Selection
Structurally defined lactone metabolite reference standard for cephalosporin analysis
Use Context
Peak identification, system suitability testing, and degradation pathway monitoring

Why a Dedicated Standard for Deacetylcefotaxime Lactone is Essential for Accurate Cephalosporin Analysis


In-class cephalosporin impurities cannot be interchanged for analytical purposes due to their distinct physicochemical properties and chromatographic behavior. Deacetylcefotaxime lactone possesses a unique lactone ring structure, molecular weight (395.41 g/mol), and hydrophobicity that result in specific HPLC retention times, mass spectrometric fragmentation patterns, and detector responses which are not replicated by other process impurities or metabolites such as deacetylcefotaxime or cefotaxime dimer [1]. The use of a structurally unrelated or unqualified substitute standard would lead to erroneous quantification, failed system suitability tests, and potential non-compliance with regulatory monographs . Therefore, a well-characterized standard of Deacetylcefotaxime lactone is mandatory for the precise detection, identification, and quantitation required in pharmaceutical development and quality control.

Physicochemical mismatch
Unique lactone ring, molecular weight and hydrophobicity produce specific retention and MS fragmentation not replicated by deacetylcefotaxime or cefotaxime dimer.
Chromatographic mismatch
Distinct HPLC retention time and resolution cannot be matched by generic process impurities, leading to erroneous peak assignment and quantification.
Regulatory compliance
Use of an unqualified substitute standard risks failed system suitability and non-compliance with pharmacopeial monograph requirements.

Quantitative Differentiation of Deacetylcefotaxime Lactone from Closely Related Analogs


HPLC Retention Time Differentiates Deacetylcefotaxime Lactone from Parent and Primary Metabolite Under USP 39 Conditions

Under the specific USP 39 monograph HPLC conditions for organic impurities analysis of Cefotaxime Sodium (procedure 2), Deacetylcefotaxime lactone (identified as Cefotaxime related compound E) exhibits a retention time (RT) of 33.74 minutes. This is significantly longer than the retention times of the parent compound Cefotaxime (RT = 29.36 min) and its primary active metabolite, Deacetylcefotaxime (RT = 17.53 min), demonstrating distinct and easily resolved chromatographic behavior [1].

HPLC Retention Time
Head-to-head
Target: 33.74 min Cefotaxime: 29.36 min Deacetylcefotaxime: 17.53 min +4.38 min later than parent API
Enables unambiguous peak assignment in presence of API and primary metabolite.
USP 39 monograph conditions.
Analytical Method Development Impurity Profiling Cefotaxime Sodium HPLC

Chromatographic Resolution from Parent Cefotaxime Exceeds USP Requirements

The resolution (Rs) between the peak for the parent drug Cefotaxime and Deacetylcefotaxime lactone (Cefotaxime related compound E) was measured at 13.6 under specified USP 39 method conditions [1]. This value far exceeds the USP acceptance criterion of a minimum resolution of 4.0, confirming that the lactone impurity is exceptionally well-separated from the main analyte peak [1].

Chromatographic Resolution
Head-to-head
Resolution (Rs) = 13.6 USP requirement minimum: 4.0 Exceeds criterion by 9.6 (3.4-fold margin)
Confirms reliable impurity separation for system suitability testing.
USP 39 monograph conditions.
Analytical Method Validation System Suitability HPLC Cefotaxime

Metabolic Formation Rate is the Limiting Step in Cefotaxime Clearance

In vivo metabolic studies in animals and humans have established the pathway for cefotaxime degradation as: cefotaxime → desacetylcefotaxime → desacetylcefotaxime lactone → M metabolites. Critically, the formation of desacetylcefotaxime lactone is the rate-limiting step in this entire metabolic cascade [1].

Metabolic Step Kinetics
Class-level
Rate-limiting step: desacetylcefotaxime → deacetylcefotaxime lactone
Key analyte for cefotaxime clearance pathway studies.
Reported in rat, dog and human metabolism.
Drug Metabolism Pharmacokinetics Cefotaxime Metabolite

Stability Profile: Degradation of Deacetylcefotaxime Lactone Compared to Other Impurities Under Forced Conditions

In a study evaluating the stability of cefotaxime under photocatalytic degradation, the formation of Deacetylcefotaxime lactone was quantified as 1.00% of the total degradation products after 6 hours. This formation rate is distinct from other major impurities such as Cefetamet (1.32%) and N-Formylcefotaxime (1.36%), and significantly greater than Deacetyl Cefotaxime (0.27%) under the same conditions [1].

Degradation Formation
Head-to-head
Lactone impurity: 1.00% Cefetamet: 1.32% N-Formylcefotaxime: 1.36% Deacetyl Cefotaxime: 0.27% 3.7-fold higher than deacetyl metabolite
Supports stability-indicating method development under forced degradation.
6 h photocatalytic degradation.
Forced Degradation Stability Indicating Method Impurity Profile Cefotaxime

Validated Applications for Deacetylcefotaxime Lactone (CAS 66340-33-8) in Pharmaceutical R&D and QC


Pharmaceutical Quality Control (QC) Release and Stability Testing

Use as a high-purity reference standard (≥98%) to identify and quantify the 'Cefotaxime Related Compound E' or 'Ceftriaxone Impurity B' in drug substance and drug product batches. The well-characterized HPLC retention time of ~33.7 minutes (under USP conditions) allows for accurate integration and ensures compliance with compendial purity limits . This is directly supported by the high resolution (Rs=13.6) achieved against the cefotaxime API peak [1].

Analytical Method Development and Validation (AMV)

Employed to establish system suitability criteria for HPLC methods. The demonstrated resolution of 13.6 between the compound and the parent drug peak is used to validate the separation power of new or modified analytical methods, ensuring they meet or exceed USP minimum resolution requirements (Rs ≥ 4.0) for reliable impurity profiling [1].

Metabolic and Pharmacokinetic Studies

Utilized as an authentic standard for identifying and quantifying the rate-limiting metabolite in biological matrices (e.g., plasma, urine) from cefotaxime-treated subjects. Its detection is crucial for investigating the pharmacokinetic elimination pathway and potential accumulation, especially in populations with hepatic impairment, as its formation is the bottleneck in cefotaxime's metabolic clearance [2].

Forced Degradation Studies and Stability-Indicating Method Development

Serves as a key marker compound for monitoring the formation of the lactone degradation product under stress conditions. Knowledge of its specific formation rate (e.g., 1.00% under photocatalytic degradation) allows researchers to assess the stability of drug formulations and develop methods that can accurately track this specific impurity, differentiating it from other degradation products like the formyl or dimer impurities [3].

Application
Selection Property
Validation Focus
Pharmaceutical QC release & stability testing
Pharmacopeial identity and purity
Retention time specificity and system suitability
Analytical method development and validation
System suitability standard
Chromatographic resolution verification (meets USP criteria)
Metabolic and pharmacokinetic research
Rate-limiting metabolite reference
Metabolic clearance pathway identification
Forced degradation and stability-indicating method studies
Degradation marker authenticity
Stress-specific impurity profile tracking
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